2-[(4-Chloro-3-methoxyphenyl)sulfanyl]benzoic acid
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Overview
Description
2-[(4-Chloro-3-methoxyphenyl)sulfanyl]benzoic acid is an organic compound that features a benzoic acid core substituted with a 4-chloro-3-methoxyphenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-3-methoxyphenyl)sulfanyl]benzoic acid typically involves multi-step organic reactions. One common method includes the cyclization of o-diamino-pyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in the presence of polyphosphoric acid or POCl3 . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-3-methoxyphenyl)sulfanyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert sulfanyl groups to sulfonyl groups.
Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid core.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like chlorine (Cl2) and bromine (Br2) in the presence of a Lewis acid catalyst (e.g., AlCl3) are typical for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-[(4-Chloro-3-methoxyphenyl)sulfanyl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-3-methoxyphenyl)sulfanyl]benzoic acid involves its interaction with molecular targets through its functional groups. The sulfanyl and benzoic acid moieties can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid
- 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid
Uniqueness
2-[(4-Chloro-3-methoxyphenyl)sulfanyl]benzoic acid is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, combined with a sulfanyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Properties
CAS No. |
61150-49-0 |
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Molecular Formula |
C14H11ClO3S |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methoxyphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C14H11ClO3S/c1-18-12-8-9(6-7-11(12)15)19-13-5-3-2-4-10(13)14(16)17/h2-8H,1H3,(H,16,17) |
InChI Key |
GJCKTJKZGMFTOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)SC2=CC=CC=C2C(=O)O)Cl |
Origin of Product |
United States |
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